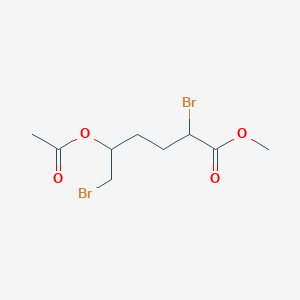
Methyl 5-(acetyloxy)-2,6-dibromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetyloxy)-2,6-dibromohexanoate is an organic compound characterized by the presence of acetyloxy and dibromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2,6-dibromohexanoate typically involves the esterification of 5-hydroxy-2,6-dibromohexanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted derivatization can significantly speed up the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-2,6-dibromohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted hexanoates.
Scientific Research Applications
Methyl 5-(acetyloxy)-2,6-dibromohexanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-2,6-dibromohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a protecting group for hydroxyl functionalities, while the dibromo groups can participate in halogen bonding and other interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxy)-2,6-dibromohexanoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Methyl 5-(acetyloxy)-2,6-dichlorohexanoate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
113616-57-2 |
|---|---|
Molecular Formula |
C9H14Br2O4 |
Molecular Weight |
346.01 g/mol |
IUPAC Name |
methyl 5-acetyloxy-2,6-dibromohexanoate |
InChI |
InChI=1S/C9H14Br2O4/c1-6(12)15-7(5-10)3-4-8(11)9(13)14-2/h7-8H,3-5H2,1-2H3 |
InChI Key |
SKENHOPDCQDUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC(C(=O)OC)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


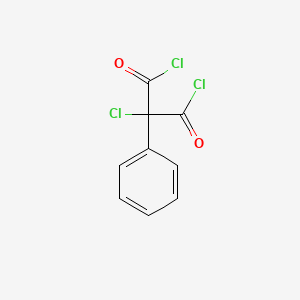

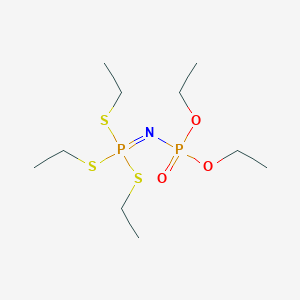

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

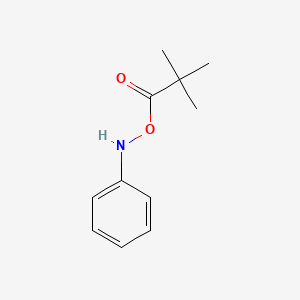
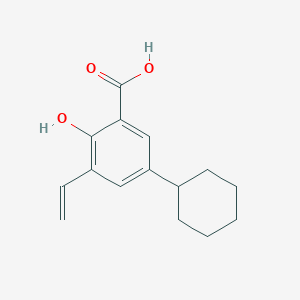
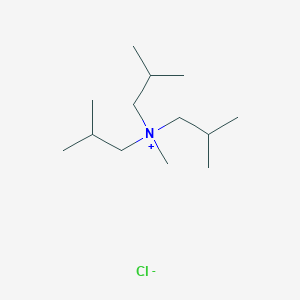
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
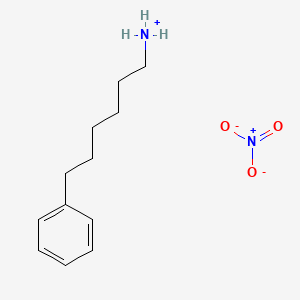
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)


